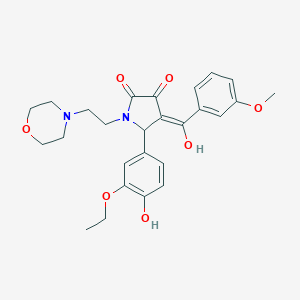
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as EM011 or EM-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EM011 belongs to the class of pyrrolone derivatives and has been extensively studied for its pharmacological properties.
作用機序
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in the progression of diseases. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which plays a crucial role in the development of inflammation and cancer. 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one also inhibits the activity of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF), which are involved in the formation of new blood vessels that supply tumors with nutrients and oxygen.
Biochemical and Physiological Effects:
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exert various biochemical and physiological effects in pre-clinical studies. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one also reduces the production of pro-inflammatory cytokines and chemokines, which play a critical role in the development of inflammation. Additionally, 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to reduce the expression of adhesion molecules that promote the adhesion of cancer cells to endothelial cells, thereby inhibiting their metastasis.
実験室実験の利点と制限
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for laboratory experiments. The compound is stable in solution and can be easily synthesized in large quantities. 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to have low toxicity in animal studies, making it a safe candidate for further development. However, the limitations of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one include its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the study of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one. One potential application of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one is in the treatment of cancer, where the compound has shown promising results in pre-clinical studies. Further research is needed to evaluate the safety and efficacy of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one in clinical trials. Another potential application of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where the compound has been found to have neuroprotective effects. Future research should focus on elucidating the mechanisms of action of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one in these diseases and evaluating its potential as a therapeutic agent.
合成法
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step process that involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. The chalcone intermediate is then reacted with morpholine and 4-hydroxy-3-ethoxybenzaldehyde to yield the final product, 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one.
科学的研究の応用
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiovascular diseases. The compound has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of new drugs.
特性
分子式 |
C26H30N2O7 |
|---|---|
分子量 |
482.5 g/mol |
IUPAC名 |
(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H30N2O7/c1-3-35-21-16-17(7-8-20(21)29)23-22(24(30)18-5-4-6-19(15-18)33-2)25(31)26(32)28(23)10-9-27-11-13-34-14-12-27/h4-8,15-16,23,29-30H,3,9-14H2,1-2H3/b24-22+ |
InChIキー |
RTTBYVHNMGMMDB-ZNTNEXAZSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2CCN4CCOCC4)O |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCN4CCOCC4)O |
正規SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCN4CCOCC4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282387.png)
![4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282388.png)
![4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282389.png)
![4-cinnamoyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282395.png)
![4-cinnamoyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282396.png)
![(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-ethoxyphenyl)-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione](/img/structure/B282397.png)
![Methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282398.png)
![Methyl 7-(4-bromophenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282399.png)
![methyl 7-(4-methoxyphenyl)-6-(4-methylbenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282401.png)
![4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282405.png)
![3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282406.png)
![5-[4-(dimethylamino)phenyl]-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282408.png)
![methyl 4-[3-(2-furylcarbonyl)-4-hydroxy-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282409.png)
